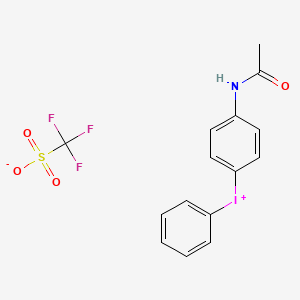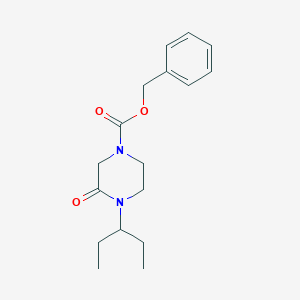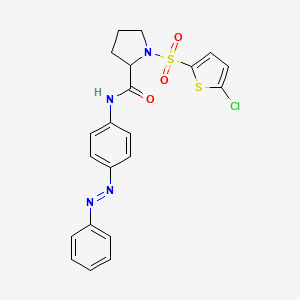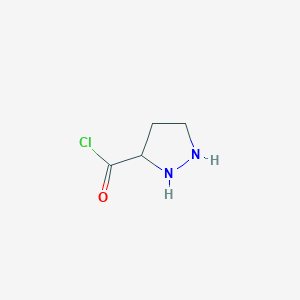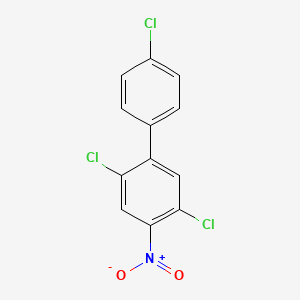
2,4',5-Trichloro-4-nitro-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4’,5-Trichloro-4-nitro-1,1’-biphenyl is a polychlorinated biphenyl (PCB) compound with the molecular formula C12H6Cl3NO2. It is a derivative of biphenyl, where three chlorine atoms and one nitro group are substituted at specific positions on the biphenyl structure. This compound is known for its stability and persistence in the environment, making it a subject of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4’,5-Trichloro-4-nitro-1,1’-biphenyl typically involves the nitration of 2,4’,5-trichlorobiphenyl. The nitration process can be carried out using concentrated nitric acid in the presence of sulfuric acid as a catalyst. The reaction is usually conducted at a controlled temperature to ensure the selective introduction of the nitro group at the desired position .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction mixture is often subjected to purification steps such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2,4’,5-Trichloro-4-nitro-1,1’-biphenyl undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Sodium hydroxide, potassium hydroxide, or other nucleophiles under basic conditions.
Major Products Formed
Reduction: 2,4’,5-Trichloro-4-amino-1,1’-biphenyl.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2,4’,5-Trichloro-4-nitro-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of PCBs in various chemical reactions.
Biology: Investigated for its effects on biological systems, particularly its toxicity and environmental persistence.
Medicine: Studied for its potential effects on human health, including its role as an endocrine disruptor.
Mechanism of Action
The mechanism of action of 2,4’,5-Trichloro-4-nitro-1,1’-biphenyl involves its interaction with biological molecules. The compound can bind to and activate the aryl hydrocarbon receptor (AhR), leading to changes in gene expression. This activation can result in various toxic effects, including disruption of endocrine function and promotion of carcinogenesis .
Comparison with Similar Compounds
Similar Compounds
2,4’,5-Trichlorobiphenyl: Lacks the nitro group, making it less reactive in certain chemical reactions.
2,4’,5-Trichloro-4-amino-1,1’-biphenyl: The amino derivative formed through the reduction of the nitro group.
Uniqueness
2,4’,5-Trichloro-4-nitro-1,1’-biphenyl is unique due to the presence of both chlorine and nitro substituents, which confer distinct chemical and biological properties. The nitro group enhances its reactivity in reduction and substitution reactions, while the chlorine atoms contribute to its stability and persistence in the environment .
Properties
CAS No. |
89160-42-9 |
|---|---|
Molecular Formula |
C12H6Cl3NO2 |
Molecular Weight |
302.5 g/mol |
IUPAC Name |
1,4-dichloro-2-(4-chlorophenyl)-5-nitrobenzene |
InChI |
InChI=1S/C12H6Cl3NO2/c13-8-3-1-7(2-4-8)9-5-11(15)12(16(17)18)6-10(9)14/h1-6H |
InChI Key |
DPUBLHWLZVEZFA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2Cl)[N+](=O)[O-])Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-chloro-N-[(4-methoxyphenyl)methyl]-4-methylaniline](/img/structure/B14129801.png)
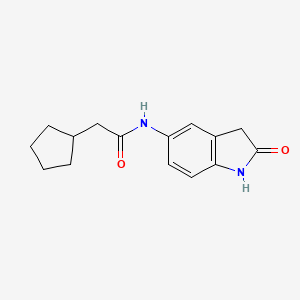
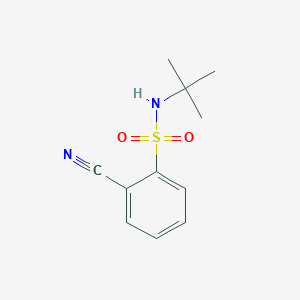
![Cyclopentanecarboxamide, N-[3-(methylamino)propyl]-](/img/structure/B14129809.png)
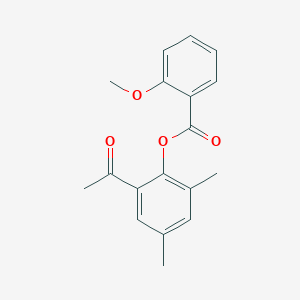
![Methyl 4-{[(pyridin-2-yl)formamido]methyl}benzoate](/img/structure/B14129814.png)
